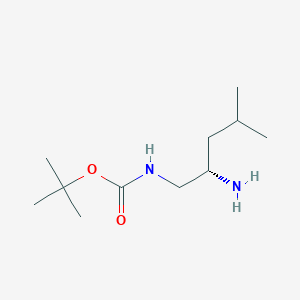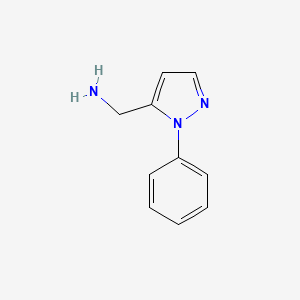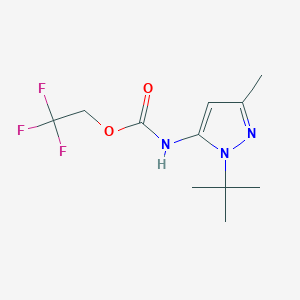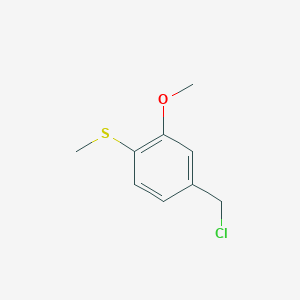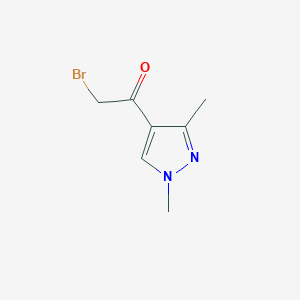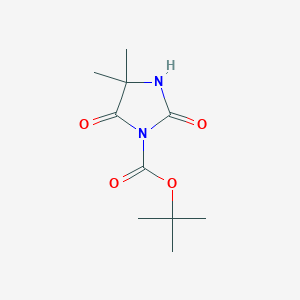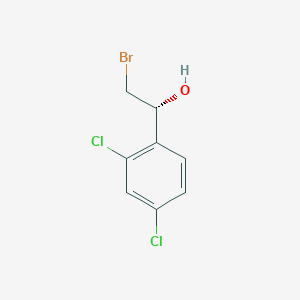
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chiral Intermediates in Pharmaceutical Synthesis
"(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol" serves as a crucial chiral intermediate in the synthesis of antifungal agents, such as Miconazole. A study demonstrated the use of a bacterial strain capable of biocatalysis to transform 2-chloro-1-(2,4-dichlorophenyl)ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity. This process showcased an enantioselective synthesis approach, emphasizing the importance of chiral intermediates in developing antifungal treatments (Miao et al., 2019).
Biocatalytic Processes for Chiral Synthesis
The application of biocatalytic processes in synthesizing chiral intermediates offers a green and environmentally friendly alternative to traditional chemical synthesis methods. Research into the enzymatic process for preparing chiral alcohols, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrates the potential of ketoreductase (KRED) enzymes for achieving high conversion rates and enantiomeric excess (ee) in the synthesis of chiral intermediates. This process is not only efficient but also reduces safety risks associated with chemical synthesis, making it a valuable approach for industrial applications (Guo et al., 2017).
Asymmetric Synthesis and Resolution
Efficient synthesis and resolution of chiral compounds are critical for the pharmaceutical industry, where the purity and enantiomeric excess of chiral intermediates can significantly impact the efficacy and safety of the final drug products. Studies on the asymmetric synthesis and resolution of compounds similar to "(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol" highlight the innovative approaches using whole cells and enzymes to achieve high enantiomeric purity. These methodologies provide scalable solutions for the production of chiral intermediates, essential for the development of new drugs (Hamada et al., 2001).
Propriétés
IUPAC Name |
(1R)-2-bromo-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJMFBMWUBHCS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



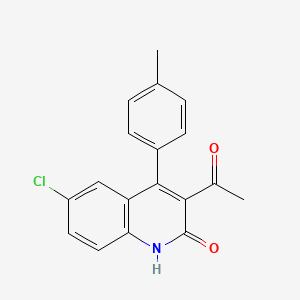
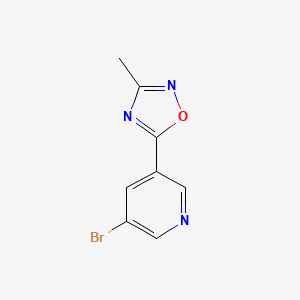
![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)
